molecular formula C11H9BrClF3O2 B14060703 1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one

Cat. No.: B14060703
M. Wt: 345.54 g/mol
InChI Key: REOSMBCOQBVMKL-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethoxy, and chloropropanone groups

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Trifluoromethoxylation: The addition of a trifluoromethoxy group, which can be challenging due to the volatility of reagents.

    Chloropropanone Formation: The final step involves the formation of the chloropropanone moiety.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Elimination Reactions: Dehydrohalogenation can lead to the formation of alkenes.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the bromomethyl and chloropropanone groups facilitate its reactivity. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can be compared with other compounds containing similar functional groups:

    1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropane: Lacks the ketone group, leading to different reactivity and applications.

    1-(2-(Bromomethyl)-6-(trifluoromethoxy)phenyl)-2-chloropropanol:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity.

Properties

Molecular Formula

C11H9BrClF3O2

Molecular Weight

345.54 g/mol

IUPAC Name

1-[2-(bromomethyl)-6-(trifluoromethoxy)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9BrClF3O2/c1-6(13)10(17)9-7(5-12)3-2-4-8(9)18-11(14,15)16/h2-4,6H,5H2,1H3

InChI Key

REOSMBCOQBVMKL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=CC=C1OC(F)(F)F)CBr)Cl

Origin of Product

United States

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